N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Overview
Description
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H12N4OS and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a derivative of 1,3,4-thiadiazole, which has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of E. coli, B. mycoides, and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.
Mode of Action
This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication and cell division, given the known effects of 1,3,4-thiadiazole derivatives . By disrupting these pathways, the compound can inhibit the growth and proliferation of target cells.
Pharmacokinetics
Its molecular weight of 21227 suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action is the inhibition of growth in target cells . This can lead to the control of microbial infections, as the compound can prevent the replication and spread of harmful bacteria and fungi.
Biochemical Analysis
Biochemical Properties
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic implications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream products . Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . These interactions can influence the overall metabolic profile of cells and tissues, impacting cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMFGUKLNBSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.